molecular formula C9H4Cl2FN B598346 3,4-Dichloro-7-fluoroquinoline CAS No. 1204810-51-4

3,4-Dichloro-7-fluoroquinoline

Cat. No. B598346
M. Wt: 216.036
InChI Key: HHLWDPXPWAROFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-7-fluoroquinoline is represented by the SMILES string ClC1=C(Cl)C=NC2=CC(F)=CC=C21 . The molecular weight is 216.04 .


Physical And Chemical Properties Analysis

3,4-Dichloro-7-fluoroquinoline is a solid substance . Its molecular weight is 216.04 , and its empirical formula is C9H4Cl2FN .

Scientific Research Applications

Exploration of Chloroquine and Fluoroquinolones

Chloroquine, a derivative within the quinoline family, has been extensively studied for its antimalarial properties. Research has expanded into its potential for repurposing in managing various diseases due to its biochemical properties. Novel compounds based on the chloroquine scaffold, including those incorporating fluoroquinolines, have shown potential in therapeutic applications beyond their original intent. This includes efforts to develop compounds with enhanced efficacy in cancer therapy through combination chemotherapy (Njaria et al., 2015).

Fluoroquinolones' Antibacterial and Beyond

Fluoroquinolones have a broad spectrum of activity against various pathogens, making them potent antibacterial agents. Their development from nalidixic acid has led to a range of applications, including treatment against Gram-positive, Gram-negative, and mycobacterial organisms. Ciprofloxacin, a notable fluoroquinolone, serves not only as a potent antibiotic but also as a bioterrorist defense against anthrax exposure (da Silva et al., 2003).

Hydrogen Atom Transfer in Fluoroquinolines

Investigations into the excited-state hydrogen atom transfer (ESHAT) in solvent wire clusters attached to aromatic molecules, such as 7-hydroxyquinoline, reveal intricate pathways that may be harnessed in the design of novel fluoroquinoline-based probes and therapeutic agents. These studies highlight the potential for fluoroquinoline derivatives in understanding and manipulating biochemical reactions at the molecular level (Manca et al., 2005).

Antitumor Potential of Fluoroquinolones

Recent strategies in designing fluoroquinolones have shifted towards exploring their antitumor and antibacterial properties. Modifications at specific sites on the fluoroquinolone molecule, such as C-7 or the carboxylic C-3 groups, have been targeted to reposition these compounds from antibacterial to anticancer agents. This demonstrates the versatility of fluoroquinolones and their potential in developing new therapeutic strategies against cancer (Samir et al., 2021).

Environmental and Clinical Impacts

The widespread use of fluoroquinolones has prompted studies into their environmental impact and clinical safety profiles. Issues such as phototoxicity, drug resistance, and adverse effects on tendon health have been identified, highlighting the need for cautious use and further research into minimizing these risks while maximizing therapeutic benefits (Lipsky & Baker, 1999).

Safety And Hazards

The safety information available indicates that 3,4-Dichloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

3,4-dichloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLWDPXPWAROFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671171
Record name 3,4-Dichloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-7-fluoroquinoline

CAS RN

1204810-51-4
Record name 3,4-Dichloro-7-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.